

metabolite standards for 2-fluoromethamphetamine analysis

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Compound Focus: 2-Fluoroamphetamine

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Identified Metabolites of 2-Fluoromethamphetamine

To conclusively prove 2-FMA use in forensic science, its metabolites must be detected alongside the parent drug. The table below lists the metabolites identified in a recent study and their significance as analytical targets. [1]

Metabolite Name	Abbreviation	Role in Analysis	Key Finding
2-Fluoroamphetamine	2-FAP	Primary Metabolite	Not sufficient as sole evidence of 2-FMA use, as it is also available as a separate drug. [1]
N-Hydroxy-2-fluoromethamphetamine	N-OH-2-FMA	Characteristic Metabolite	Product of N-hydroxylation; a key target for confirming 2-FMA intake. [1]
2-Fluoroephedrine (diastereomers)	-	Characteristic Metabolite	Product of aliphatic hydroxylation; a key target for confirming 2-FMA intake. [1]

Protocol for Metabolite Identification & Quantification

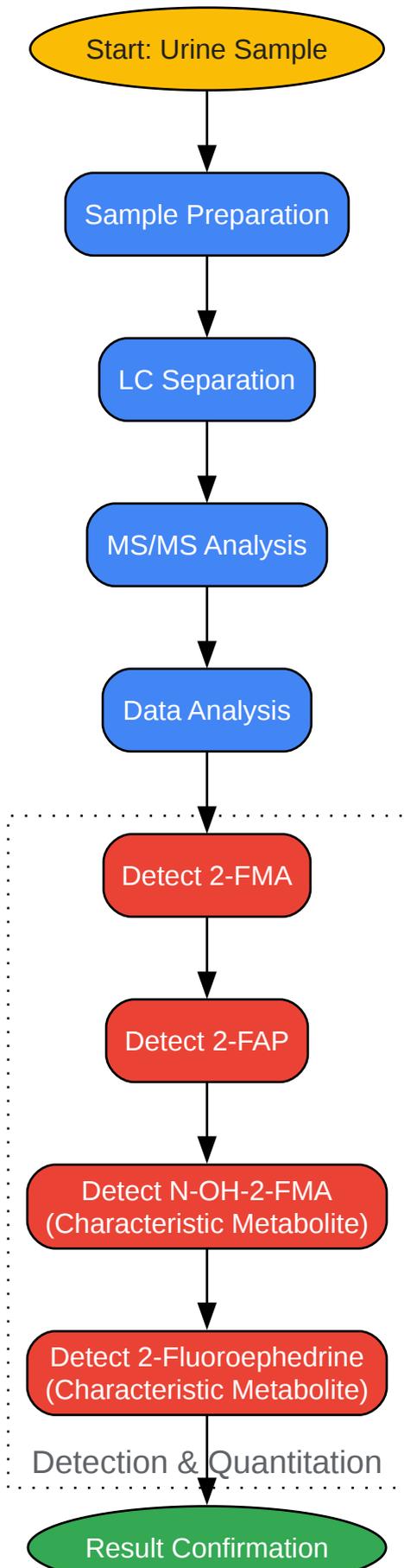
This protocol is adapted from a published study that identified and quantified 2-FMA metabolites in human urine. [1]

Objective: To confirm the intake of 2-FMA by detecting and quantifying the parent drug and its characteristic metabolites (N-OH-2-FMA and 2-fluoroephedrine) in a human urine sample.

Key Materials:

- **Analytical Standards:** Synthesized reference standards for 2-FMA, 2-FAP, N-OH-2-FMA, and 2-fluoroephedrine diastereomers. [1]
- **Instrumentation:** Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation & Analysis Workflow: The following diagram outlines the major steps from sample preparation to data interpretation.





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Detailed Procedure:

- **Sample Preparation:** Process the urine sample using appropriate techniques (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the compounds of interest and remove interfering substances. [1]
- **Liquid Chromatography (LC):** Inject the prepared sample into the LC system. The compounds are separated based on their chemical properties as they move through the chromatographic column. [1]
- **Tandem Mass Spectrometry (MS/MS):**
 - The separated compounds elute from the LC column and enter the mass spectrometer.
 - The compounds are ionized, and specific ion fragments (precursor ion -> product ion) are monitored for each target analyte (2-FMA and its metabolites).
 - This selective monitoring provides a high degree of specificity for correct identification. [1]
- **Data Analysis and Quantification:**
 - Identify 2-FMA and 2-FAP by comparing their retention times and mass spectra with those of the reference standards.
 - Confirm the presence of the characteristic metabolites **N-OH-2-FMA** and **2-fluoroephedrine** using their synthesized standards. [1]
 - Use calibration curves, generated from the reference standards, to determine the concentration of each detected compound in the urine sample. [1]

Interpretation of Results: The definitive confirmation of 2-FMA use relies on the detection of **both the parent drug and at least one of its characteristic metabolites (N-OH-2-FMA or 2-fluoroephedrine)**. The detection of 2-FAP alone is not sufficient for confirmation. [1]

Alternative Quantitative Approach

In cases where synthesized metabolite standards are unavailable, one study describes an alternative method using **LC-MS combined with radiometric detection**. [2]

- **Principle:** Preclinical in vitro or in vivo matrices containing radiolabeled (¹⁴C) drug-related metabolites are used as metabolite standards.
- **Process:** The concentration of these radiolabeled metabolites is calculated based on their radioactivity. The amount of drug-related metabolites in a human plasma sample is then estimated by comparing their MS response to that of the radiolabeled standards. [2]

- **Application:** This approach can provide quantitative estimates for metabolites in the absence of synthetic chemical standards. [2]

Future Research and Information Gaps

The available information in the search results is foundational but incomplete for creating a full application note. Key data, such as the exact numerical concentrations found in the study, detailed LC-MS/MS instrument parameters, and the complete metabolic pathway diagram, are not included in the provided excerpts. To finalize a comprehensive protocol, you would need to consult the **full text of the primary research article** [1] and potentially other specialized scientific databases.

I hope this structured overview provides a solid starting point for your work. Should you require more specific details on certain aspects, please feel free to ask.

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References

1. Identification and Quantitative Analysis of... [pubmed.ncbi.nlm.nih.gov]
2. A rapid method for quantitatively estimating metabolites in human... [pubmed.ncbi.nlm.nih.gov]

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